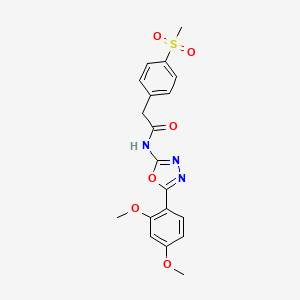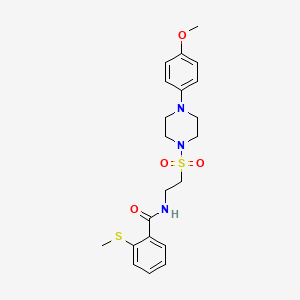
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,4-Oxadiazole derivatives have demonstrated significant antibacterial properties. For instance, certain compounds within this class were found to inhibit growth in both gram-negative and gram-positive bacterial strains. The antibacterial screening against specific bacterial strains rendered one compound as a good inhibitor of gram-negative bacterial strains, indicating their potential as antibacterial agents (Nafeesa et al., 2017) (Iqbal et al., 2017).
Enzyme Inhibition
These compounds also show enzyme inhibitory activities, which is crucial for developing treatments for various diseases. For example, a synthesized derivative showed low potential against the lipoxygenase (LOX) enzyme, suggesting its role in managing inflammatory conditions. Moreover, some compounds have been evaluated for their α-glucosidase inhibitory potential, indicating their relevance in managing diabetes by controlling blood sugar levels through the inhibition of carbohydrate-hydrolyzing enzymes (Nafeesa et al., 2017) (Iftikhar et al., 2019).
Antioxidant Properties
Another significant application of 1,3,4-oxadiazole derivatives is their antioxidant activity. The compounds were tested for their ability to scavenge free radicals, with some showing promising results compared to standard antioxidants. This property is essential for counteracting oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases (Talapuru et al., 2014).
Anticancer Activity
Research has also indicated the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. Some derivatives have been synthesized and tested against various cancer cell lines, showing moderate to excellent activity. This suggests that modifications in the oxadiazole structure could lead to potent anticancer agents, highlighting the importance of this scaffold in drug discovery for oncology (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-13-6-9-15(16(11-13)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCOKDSGRWBZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)

![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)
![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2965626.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)
![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)
![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)